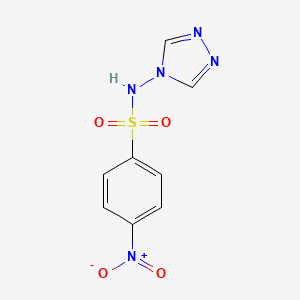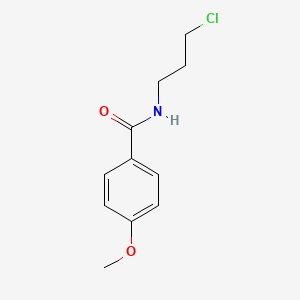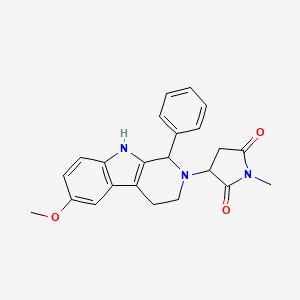![molecular formula C15H20N4O3S2 B11029373 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11029373.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, a pyrazolyl group, and a thiazole carboxamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the pyrazolyl group: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.
Construction of the thiazole ring: This involves the cyclization of α-haloketones with thiourea under basic conditions.
Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being explored as a potential activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are involved in various physiological processes.
Biological Studies: Its ability to modulate ion channels makes it a valuable tool for studying cellular excitability and signal transduction.
Industrial Applications: The compound’s unique structure and reactivity make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through the activation of GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound binds to the GIRK1/2 subunits, enhancing their activity and leading to increased potassium ion flow, which hyperpolarizes the cell membrane and reduces cellular excitability .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide .
Uniqueness
Compared to similar compounds, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide exhibits improved metabolic stability and higher potency as a GIRK channel activator . Its unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H20N4O3S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-12-14(23-10(3)16-12)15(20)17-13-7-9(2)18-19(13)11-5-6-24(21,22)8-11/h7,11H,4-6,8H2,1-3H3,(H,17,20) |
InChI Key |
LSJIGXNUVDUHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![(1E)-8-ethyl-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029301.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea](/img/structure/B11029330.png)
![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)

![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)

![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)

![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)
